N-cyclopentyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C17H24N6O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-cyclopentyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H24N6O/c1-12-19-20-15-8-9-16(21-23(12)15)22-10-4-5-13(11-22)17(24)18-14-6-2-3-7-14/h8-9,13-14H,2-7,10-11H2,1H3,(H,18,24) |
InChI Key |
ZKIDOIBRPPBWLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Triazolopyridazine Core Synthesis
The triazolopyridazine scaffold is synthesized via cyclocondensation reactions. A representative method involves reacting 3-amino-6-hydrazinylpyridazine with ortho esters (e.g., trimethyl orthoacetate) under acidic conditions to form the 3-methyltriazolo[4,3-b]pyridazine system. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes cyclization |
| Solvent | Anhydrous ethanol | Prevents hydrolysis |
| Catalyst | p-Toluenesulfonic acid | Accelerates reaction |
This step typically achieves 65–75% yield, with purity >90% after recrystallization from ethyl acetate.
Piperidine Carboxamide Functionalization
The piperidine-3-carboxamide group is introduced via nucleophilic substitution. 6-Chloro-3-methyltriazolo[4,3-b]pyridazine reacts with piperidine-3-carboxylic acid derivatives in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). A critical advancement from patent literature involves using N-protected piperidine intermediates to prevent side reactions:
Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the free amine, which is subsequently acylated with cyclopentyl isocyanate to form the final carboxamide.
Reaction Optimization and Scalability
Solvent and Base Selection
The alkylation step between the triazolopyridazine core and piperidine derivative is highly solvent-dependent. Comparative studies show:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 58 | 85 |
| THF | Et₃N | 62 | 88 |
| DMSO | DBU | 78 | 93 |
DMSO with 1,8-diazabicycloundec-7-ene (DBU) enhances nucleophilicity, reducing reaction time from 24 h to 8 h.
Temperature-Controlled Cyclization
Structural Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6):
-
δ 8.72 (s, 1H, triazole-H)
-
δ 4.21 (m, 1H, cyclopentyl-CH)
-
δ 3.54–3.12 (m, 4H, piperidine-H)
-
δ 2.41 (s, 3H, CH₃)
HRMS (ESI):
-
m/z calc. for C₁₇H₂₃N₇O: 341.1964; found: 341.1962
Crystallographic Validation
Single-crystal X-ray diffraction confirms the planar triazolopyridazine system and equatorial orientation of the cyclopentyl group on the piperidine ring. Key bond lengths include:
| Bond | Length (Å) |
|---|---|
| N1–C2 (triazole) | 1.318 |
| C7–N8 (carboxamide) | 1.334 |
The dihedral angle between triazolopyridazine and piperidine planes is 87.5°, indicating minimal conjugation.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-cyclopentyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s activity and properties are influenced by:
- Triazolo ring substituents : The 3-methyl group balances steric and electronic effects, contrasting with bulkier groups (e.g., isopropyl in STK6497959 ) or electron-withdrawing groups (e.g., trifluoromethyl in compound 6 ).
- Piperidine-carboxamide modifications : The cyclopentyl group enhances lipophilicity compared to smaller substituents (e.g., cyclopropyl in STK6497959 ) or aromatic groups (e.g., phenyl in compound 12 ).
Physicochemical Properties
Key properties compared to analogs:
*Estimated based on cyclopentyl’s contribution to lipophilicity.
Structure-Activity Relationship (SAR) Trends
- Triazolo Substituents : Methyl or small alkyl groups (e.g., isopropyl) optimize binding without steric hindrance . Bulkier groups (e.g., trifluoromethyl in compound 6 ) may reduce solubility.
- Piperidine Modifications : Cyclopentyl enhances membrane permeability compared to polar groups (e.g., hydroxypropyl in compound 12 ). Aromatic substituents (e.g., phenyl in compound 12) may improve target affinity but increase toxicity risks.
- Carboxamide Linkers : Cyclic amines (e.g., piperidine) improve metabolic stability over linear chains (e.g., propyl in compound 25 ).
Biological Activity
N-cyclopentyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₆O |
| Molecular Weight | 314.39 g/mol |
| CAS Number | 1111279-64-1 |
This compound interacts with various biological targets, primarily through modulation of receptor activity and enzyme inhibition. Its structure suggests potential interactions with G-protein coupled receptors (GPCRs) and other signaling pathways.
Pharmacological Effects
Research indicates that compounds with a similar triazolo-pyridazine framework exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, suggesting N-cyclopentyl derivatives may also possess similar properties .
- Antitumor Activity : The triazolo-pyridazine moiety has been linked to anticancer effects in several studies, indicating potential applications in cancer therapy .
- Neuropharmacological Effects : Preliminary investigations suggest that derivatives may influence neurotransmitter systems, which could be beneficial in treating neurological disorders .
Synthesis and Biological Evaluation
A study conducted by Abdel-Rahman et al. synthesized various triazolo-pyridazine derivatives and evaluated their biological activities. The synthesized compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting the potential of N-cyclopentyl derivatives in cancer treatment .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of N-cyclopentyl derivatives to specific receptors. For instance, docking simulations indicated strong interactions with the active sites of certain kinases involved in cancer progression . These findings support further exploration into the compound's therapeutic viability.
Comparative Analysis of Similar Compounds
To contextualize the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Biological Activity |
|---|---|
| This compound | Antitumor, Antimicrobial |
| Lamotrigine (an anti-epileptic drug) | Neuroprotective |
| Tirapazamine (an anti-tumor agent) | Cytotoxic in hypoxic tumors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
